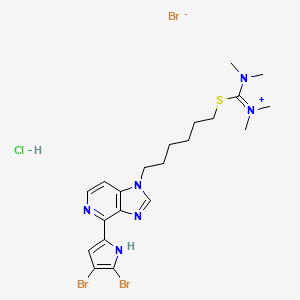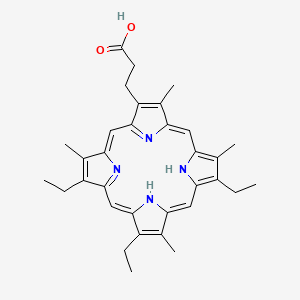
Anhydrous sodium dihydrogen phosphate, for HPLC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly used in high-performance liquid chromatography (HPLC) as a buffering agent to control the pH of the mobile phase . This compound is highly soluble in water and is known for its stability and effectiveness in various analytical applications.
準備方法
Synthetic Routes and Reaction Conditions: Anhydrous sodium dihydrogen phosphate can be synthesized by neutralizing phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction typically involves the following steps:
- Dissolving phosphoric acid in water.
- Gradually adding sodium hydroxide or sodium carbonate to the solution while maintaining a controlled temperature.
- Evaporating the water to obtain the anhydrous form of sodium dihydrogen phosphate.
Industrial Production Methods: In industrial settings, the production of anhydrous sodium dihydrogen phosphate involves large-scale neutralization reactions followed by crystallization and drying processes. The compound is then purified to meet the stringent requirements for HPLC applications .
化学反応の分析
Types of Reactions: Anhydrous sodium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with strong bases like sodium hydroxide to form sodium hydrogen phosphate (Na₂HPO₄) and water.
Decomposition: Upon heating, it can decompose to produce sodium pyrophosphate (Na₄P₂O₇) and water.
Common Reagents and Conditions:
Bases: Sodium hydroxide (NaOH) is commonly used in neutralization reactions.
Acids: It can react with hydrochloric acid (HCl) to form phosphoric acid (H₃PO₄) and sodium chloride (NaCl).
Major Products:
Sodium Hydrogen Phosphate (Na₂HPO₄): Formed in reactions with bases.
Phosphoric Acid (H₃PO₄): Formed in reactions with strong acids.
科学的研究の応用
Anhydrous sodium dihydrogen phosphate is widely used in scientific research due to its buffering properties and stability. Some of its applications include:
Chemistry: Used as a buffering agent in HPLC for the separation and analysis of various compounds.
Biology: Employed in the preparation of buffer solutions for biochemical assays and experiments.
Medicine: Utilized in pharmaceutical formulations for the determination of active ingredients.
Industry: Applied in the food and beverage industry as a pH regulator and stabilizer
作用機序
The primary mechanism of action of anhydrous sodium dihydrogen phosphate is its ability to act as a buffering agent. It maintains the pH of solutions by neutralizing small amounts of added acid or base. This buffering action is crucial in HPLC to ensure consistent and accurate analytical results. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to stabilize the pH of the mobile phase .
類似化合物との比較
Sodium Hydrogen Phosphate (Na₂HPO₄): Also used as a buffering agent but has different pH buffering ranges.
Disodium Phosphate (Na₂HPO₄): Another buffering agent with similar applications but different chemical properties.
Uniqueness: Anhydrous sodium dihydrogen phosphate is unique due to its specific pH buffering range and high solubility in water. It is particularly effective in HPLC applications where precise pH control is essential .
特性
分子式 |
HNaO4P |
|---|---|
分子量 |
118.969 g/mol |
InChI |
InChI=1S/Na.HO4P/c;1-4-5(2)3/h;1H |
InChIキー |
IQCSMHYWGXTMFI-UHFFFAOYSA-N |
正規SMILES |
OO[P+](=O)[O-].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
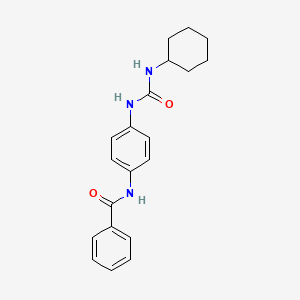
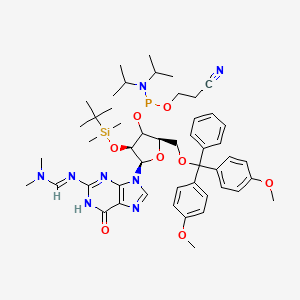
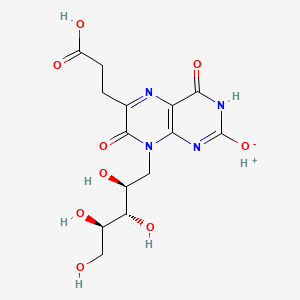


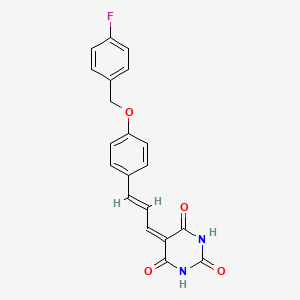


![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
